8-[4-(2-Chlorophenyl)-1-piperazinyl]-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-[4-(2-Chlorophenyl)-1-piperazinyl]-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C20H23ClN6O2. This compound is known for its unique structure, which includes a piperazine ring and a purine core. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(2-Chlorophenyl)-1-piperazinyl]-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the chlorophenyl group. The final steps involve the formation of the purine core and the addition of the methyl and propenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
8-[4-(2-Chlorophenyl)-1-piperazinyl]-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the purine core.
Reduction: This reaction can reduce the double bonds or other reducible groups in the molecule.
Substitution: This reaction can replace one functional group with another, particularly on the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-[4-(2-Chlorophenyl)-1-piperazinyl]-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 8-[4-(2-Chlorophenyl)-1-piperazinyl]-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and purine core play crucial roles in binding to these targets, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 8-[(4-benzylpiperazin-1-yl)methyl]-3-(2-chlorophenyl)-7-hydroxy-chromen-4-one
- 1-phenyl-3-(4-chlorophenyl)-5-(2-chlorophenyl)-2-pyrazoline
- 1-phenyl-3-(4-methylphenyl)-5-(2-chlorophenyl)-2-pyrazoline
Uniqueness
Compared to similar compounds, 8-[4-(2-Chlorophenyl)-1-piperazinyl]-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione stands out due to its unique combination of a piperazine ring and a purine core. This structure provides distinct binding properties and reactivity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C20H23ClN6O2 |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
8-[4-(2-chlorophenyl)piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
InChI |
InChI=1S/C20H23ClN6O2/c1-13(2)12-27-16-17(24(3)20(29)23-18(16)28)22-19(27)26-10-8-25(9-11-26)15-7-5-4-6-14(15)21/h4-7H,1,8-12H2,2-3H3,(H,23,28,29) |
InChI Key |
NECPIOYHCYWHSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1N3CCN(CC3)C4=CC=CC=C4Cl)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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